molecular formula C15H16Cl2F3NO5S B8089422 tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B8089422
M. Wt: 450.3 g/mol
InChI Key: HTCDWDOPCPUOFY-UHFFFAOYSA-N
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Description

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2, dichloro substituents at positions 5 and 7, and a trifluoromethyl sulfonate (triflyloxy) group at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the preparation of kinase inhibitors or other bioactive molecules . The triflyloxy group acts as a leaving group, enabling nucleophilic substitution reactions, while the dichloro substituents enhance electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

tert-butyl 5,7-dichloro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2F3NO5S/c1-14(2,3)25-13(22)21-5-4-9-8(7-21)6-10(16)12(11(9)17)26-27(23,24)15(18,19)20/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDWDOPCPUOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)OS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851784-78-6
Record name tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742FGD7JS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Triflation of Hydroxy-Substituted Precursor

The most common method involves introducing the trifluoromethanesulfonyl (triflyl) group via triflic anhydride (Tf₂O) activation of a phenolic hydroxyl group.

Procedure (from Search Results):

  • Starting Material :

    • tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.

  • Reaction Conditions :

    • Solvent : Dichloromethane (DCM).

    • Base : Pyridine or DMAP (4-dimethylaminopyridine).

    • Temperature : −30°C to 20°C.

    • Reagents : Tf₂O (1.1–1.2 equiv).

  • Workup :

    • Acidic aqueous wash (1N HCl), followed by NaHCO₃ and brine.

    • Concentration under reduced pressure yields the product as a red oil (purity >95%).

Key Data (Adapted from):

ParameterValue
Yield85–102%
Reaction Time40 min to 5 h
Purity (HPLC)>95%
Key ByproductsNone reported

Bischler-Napieralski Cyclization Followed by Triflation

For substrates requiring core construction, the Bischler-Napieralski reaction forms the dihydroisoquinoline backbone prior to triflation.

Procedure (from Search Results):

  • Cyclization :

    • Substrate : Phenethylamide derivative.

    • Reagent : Tf₂O (5 equiv) with DMAP (3 equiv) in DCM.

    • Conditions : 0–25°C, 10–20 h.

  • Triflation :

    • Direct treatment of cyclized hydroxy intermediate with Tf₂O (as in Section 2.1).

Key Advantages :

  • Avoids aggressive reagents (e.g., POCl₃).

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Efficiency and Scalability

  • Triflation of Hydroxy Precursor :

    • Advantages : High yields (≥85%), minimal purification.

    • Limitations : Requires strict temperature control (−30°C).

  • Bischler-Napieralski Route :

    • Advantages : Builds complex core in one pot.

    • Limitations : Longer reaction times (up to 20 h).

Critical Parameters

  • Base Selection : Pyridine neutralizes HCl, while DMAP accelerates triflation.

  • Solvent : DCM preferred for solubility and low reactivity.

  • Tf₂O Handling : Moisture-sensitive; reactions conducted under inert atmosphere.

Reaction Optimization Insights

  • Temperature Control : Lower temperatures (−30°C) suppress side reactions (e.g., over-triflation).

  • Stoichiometry : Excess Tf₂O (1.2 equiv) ensures complete conversion.

  • Workup : Sequential washes (HCl → NaHCO₃ → brine) remove unreacted reagents.

Industrial Applications

This compound is critical in synthesizing lifitegrast (US11246862B2), a dry eye disease therapeutic. The triflyl group acts as a leaving group in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms and the trifluoromethylsulfonyl oxy group can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoquinoline core, to yield different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include various substituted isoquinolines, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The presence of halogen atoms and sulfonyl groups in tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline enhances its potential to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial activity against various pathogens. The trifluoromethyl group may contribute to increasing the lipophilicity of the compound, enhancing its ability to penetrate microbial membranes .
  • Neuroprotective Effects : There is emerging evidence suggesting that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could be beneficial in treating conditions like Alzheimer's disease .

Chemical Synthesis Applications

tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features allow it to be used in:

  • Building Blocks for Drug Development : It can be utilized as a precursor for synthesizing more complex pharmaceutical agents by introducing various functional groups through substitution reactions .

Material Science Applications

  • Polymer Chemistry : The compound's sulfonyl group can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .
  • Catalysis : The unique electronic properties imparted by the trifluoromethyl and sulfonyl groups make this compound a potential candidate for catalyzing organic reactions, particularly those requiring strong electrophilic characteristics .

Case Study 1: Anticancer Research

A study conducted on isoquinoline derivatives demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests a promising therapeutic index for further development of tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline derivatives .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of trifluoromethyl-substituted isoquinolines against resistant bacterial strains. The study concluded that such compounds could lead to new antibiotics in an era of increasing resistance .

Mechanism of Action

The mechanism of action of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

tert-Butyl 4,4-Dimethyl-6-(((Trifluoromethyl)Sulfonyl)Oxy)-3,4-Dihydropyridine-1(2H)-Carboxylate

This dihydropyridine derivative (CAS: 3055748-16-5) shares the tert-butyl carbamate and triflyloxy groups but differs in its heterocyclic core (pyridine vs. isoquinoline). Such differences may influence solubility and metabolic stability in biological applications .

3-((3,4-Dihydroisoquinolin-2(1H)-Yl)Sulfonyl)Benzoic Acid

This compound (CAS: 327092-81-9) retains the dihydroisoquinoline core but replaces the triflyloxy group with a sulfonyl-linked benzoic acid. The sulfonamide group introduces acidity (pKa ~1–2) and hydrogen-bonding capacity, contrasting with the electrophilic triflyloxy group. This structural change shifts utility toward protease inhibition or metal chelation rather than serving as a synthetic intermediate .

Substituent Variations on the Isoquinoline Core

tert-Butyl 7-Fluoro-6-Nitro-3,4-Dihydroisoquinoline-2(1H)-Carboxylate

This analog (CAS: 912846-67-4) substitutes the 5,7-dichloro and triflyloxy groups with fluoro and nitro groups. The nitro group is a strong electron-withdrawing substituent, enhancing electrophilicity at position 6 compared to the triflyloxy group. However, nitro groups are less versatile in substitution reactions, often requiring harsh reducing conditions for further modification .

tert-Butyl 6-Amino-7-Chloro-3,4-Dihydroisoquinoline-2(1H)-Carboxylate

Replacing the triflyloxy group with an amino group (CAS: 912846-75-4) drastically alters reactivity. The amino group serves as a nucleophile or hydrogen-bond donor, making this compound suitable for coupling reactions (e.g., amide formation) rather than substitutions. The absence of the triflyloxy group reduces leaving-group efficacy, limiting its use in SNAr (nucleophilic aromatic substitution) reactions .

Functional Group Comparisons

Dichloro vs. Fluoro/Nitro Substitution

The 5,7-dichloro configuration in the target compound provides steric and electronic effects distinct from fluoro or nitro analogs.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Reactivity/Application
Target Compound Dihydroisoquinoline 5,7-Cl; 6-OSO2CF3; 2-Boc C15H16Cl2F3NO5S 454.25 SNAr reactions, kinase inhibitor synthesis
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline 7-F; 6-NO2; 2-Boc C14H17FN2O4 296.30 Electrophilic aromatic substitution
tert-Butyl 4,4-dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate Dihydropyridine 4,4-(CH3)2; 6-OSO2CF3; 1-Boc C13H20F3NO5S 367.36 Ring-opening reactions, solubility studies
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline 6-NH2; 7-Cl; 2-Boc C14H19ClN2O2 282.77 Amide coupling, intermediate for bioactive amines

Biological Activity

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 851784-78-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Chemical Formula : C15H16Cl2F3NO5S
  • Molecular Weight : 450.25 g/mol
  • IUPAC Name : this compound

The structural features include dichloro and trifluoromethyl groups, which may contribute to its biological activity by enhancing lipophilicity or altering receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Isoquinoline derivatives have been studied for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as the modulation of signaling pathways.
  • Antibacterial Properties : Some studies suggest that isoquinoline derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis or metabolic pathways.
  • Anti-inflammatory Effects : Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound may interact with signaling pathways such as MAPK or PI3K/Akt, which are critical in regulating cell growth and survival.
  • Interaction with DNA : Some isoquinoline derivatives can intercalate DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds. For example:

  • Antitumor Activity Study :
    • A study published in Molecules indicated that certain isoquinoline derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the micromolar range .
    • The study suggested that these compounds induce apoptosis through the activation of caspase pathways.
  • Antibacterial Study :
    • Research conducted on a series of isoquinoline derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
    • The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Study :
    • A recent investigation revealed that similar compounds reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .
    • This suggests potential therapeutic applications in treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; inhibits growth
AntibacterialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine production

Q & A

Basic Questions

Q. What are the critical safety considerations when handling tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer :

  • Exposure Control : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid dust formation to prevent inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand or vermiculite), collect in sealed containers, and dispose of via hazardous waste protocols .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible reagents (e.g., strong oxidizers). Stability data for analogous compounds suggest refrigeration at 2–8°C for long-term storage .

Q. How is this compound synthesized, and what are the key intermediates?

  • Methodological Answer :

  • General Synthesis : Based on related tert-butyl dihydroisoquinoline derivatives, a multi-step approach is typical:

Core Formation : Construct the dihydroisoquinoline backbone via Bischler–Napieralski cyclization or Pictet–Spengler reactions.

Functionalization : Introduce dichloro and trifluoromethylsulfonyloxy groups via electrophilic substitution or nucleophilic displacement.

Protection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines, as demonstrated in ref 8 of .

  • Example Intermediate : tert-Butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (similar to compound 5 in ) is synthesized prior to sulfonylation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in trifluoromethylsulfonyloxy group installation?

  • Methodological Answer :

  • Catalytic Systems : Use Lewis acids like Ti(OEt)₄ (as in ) to activate sulfonylating agents.
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity.
  • Stoichiometry : A 3:1 molar ratio of sulfonamide to substrate improves conversion, as seen in analogous syntheses .
  • Table 1 : Reaction Optimization Parameters
ParameterOptimal ConditionYield Improvement
CatalystTi(OEt)₄ (6.0 equiv)15–20%
Temperature0°C to RT (gradient)10–12%
Reaction Time12–24 hours5–8%

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies regioselectivity of chlorine and sulfonate groups. ¹⁹F NMR confirms trifluoromethyl group integrity.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates purity and molecular weight.
  • X-ray Crystallography : Resolves stereochemical uncertainties in dihydroisoquinoline derivatives, as applied in opioid receptor ligand studies .

Q. How does the trifluoromethylsulfonyloxy group influence stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The electron-withdrawing trifluoromethylsulfonyl (Tf) group increases susceptibility to hydrolysis. Stability assays in 0.1M HCl show <50% degradation after 24 hours at RT.
  • Basic Conditions : The Tf group stabilizes the compound against nucleophilic attack. In 0.1M NaOH, <10% degradation occurs over 48 hours.
  • Mitigation Strategy : Store at neutral pH and avoid prolonged exposure to aqueous environments .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can clarify conformational exchange in the dihydroisoquinoline ring.
  • Decoupling Experiments : ¹H-¹³C HSQC and HMBC identify coupling partners for overlapping signals.
  • Comparative Analysis : Cross-reference with structurally similar compounds, such as tert-butyl 2,4-dichloro-pyrrolopyrimidine derivatives, to assign peaks .

Data Contradiction Analysis

Q. Why do reported yields for similar tert-butyl-protected isoquinolines vary across studies?

  • Methodological Answer :

  • Purification Methods : Silica gel chromatography may lead to Boc-group degradation, whereas flash chromatography with neutral alumina improves recovery.
  • Moisture Sensitivity : Variations in handling hygroscopic intermediates (e.g., sulfonyl imines) account for yield discrepancies. Strict anhydrous conditions are critical .
  • Table 2 : Yield Comparison Across Analogous Syntheses
CompoundYield RangeKey Factor
tert-Butyl 6-benzyl-4-oxo derivative45–60%Anhydrous Ti(OEt)₄
tert-Butyl sulfonamide derivative30–50%Stoichiometric Tf

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